An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinamide (CAS: 158062-71-6)
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinamide (CAS: 158062-71-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)nicotinamide, with the CAS number 158062-71-6, is a pyridinecarboxamide derivative that has garnered attention primarily as the active metabolite of the insecticide flonicamid.[1][2] Its structural resemblance to nicotinamide, a key precursor in the NAD⁺ salvage pathway, suggests a potential, yet underexplored, role in modulating cellular metabolism, particularly through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activity of 4-(Trifluoromethyl)nicotinamide. It further delves into its potential as a NAMPT inhibitor, offering detailed experimental protocols for its investigation and outlining the critical NAMPT signaling pathway. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Trifluoromethyl)nicotinamide is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 158062-71-6 | [2] |
| Molecular Formula | C₇H₅F₃N₂O | [2] |
| Molecular Weight | 190.12 g/mol | [2] |
| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | [2] |
| Synonyms | Flumetnicam, 4-Trifluoromethyl-3-pyridinecarboxamide, TFNA-AM | [2][3] |
| Melting Point | 165 °C | [4] |
| Boiling Point (Predicted) | 292.0 ± 40.0 °C | [4] |
| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Synthesis and Purification
The synthesis of 4-(Trifluoromethyl)nicotinamide can be achieved through the hydrolysis of its precursor, 4-(trifluoromethyl)nicotinonitrile. A general laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinamide
Materials:
-
4-(Trifluoromethyl)nicotinonitrile
-
Sodium hydroxide (NaOH)
-
Methanol
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Hexane
-
Acetone
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile in methanol, add sodium hydroxide.
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Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography using a hexane/acetone (1:1, v/v) eluent system to afford 4-(trifluoromethyl)nicotinamide.
-
Characterize the final product using techniques such as ¹H-NMR. For example, in DMSO-d6, the expected peaks are: δ 8.89 (1H, d, J = 5.1 Hz), 8.82 (1H, s), 8.18 (1H, brs), 7.85 (1H, brs), 7.81 (1H, d, J = 5.1 Hz).[5]
Biological Activity and Mechanism of Action
Known Activity as an Insecticide Metabolite
4-(Trifluoromethyl)nicotinamide is the biologically active metabolite of the insecticide flonicamid.[1] In insects, it acts as a chordotonal organ modulator.[1] Its mechanism involves disrupting the function of these sensory organs, which are crucial for hearing, balance, and spatial orientation in insects.[3] This disruption of sensory input leads to a cessation of feeding and ultimately, death of the insect.[6] While the precise molecular target is still under investigation, it is known to act upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[1]
Potential as a NAMPT Inhibitor in Drug Development
The structural similarity of 4-(Trifluoromethyl)nicotinamide to nicotinamide, the natural substrate of nicotinamide phosphoribosyltransferase (NAMPT), positions it as a potential inhibitor of this key enzyme. NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for maintaining cellular NAD⁺ levels.[7] NAD⁺ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[7]
Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD⁺ salvage pathway, making NAMPT an attractive target for cancer therapy.[7] Inhibition of NAMPT leads to NAD⁺ depletion, resulting in energy crisis and cell death in cancer cells.[7][8]
While direct experimental evidence and quantitative data (e.g., IC₅₀ values) for the inhibition of NAMPT by 4-(Trifluoromethyl)nicotinamide are not yet available in the public domain, its potential in this area warrants further investigation. The following sections provide detailed protocols for assessing its activity as a NAMPT inhibitor.
Experimental Protocols for Investigating NAMPT Inhibition
Biochemical NAMPT Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.
Principle:
This is a coupled enzyme assay. NAMPT converts nicotinamide and PRPP to nicotinamide mononucleotide (NMN). NMN is then converted to NAD⁺ by NMNAT. The resulting NAD⁺ is used by a dehydrogenase to reduce a substrate, producing a fluorescent signal that is proportional to NAMPT activity.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
A suitable dehydrogenase and its substrate (e.g., alcohol dehydrogenase and ethanol)
-
Assay buffer
-
4-(Trifluoromethyl)nicotinamide (test compound)
-
Known NAMPT inhibitor (e.g., FK866) as a positive control
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of 4-(Trifluoromethyl)nicotinamide in the assay buffer.
-
In the wells of a microplate, add the NAMPT enzyme, followed by the test compound dilutions. Include wells with no inhibitor (positive control) and wells with no enzyme (background).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a master mix containing nicotinamide, PRPP, NMNAT, the dehydrogenase, and its substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cellular NAMPT Inhibition Assay (Cell Viability)
This assay assesses the effect of the compound on the viability of cancer cells that are dependent on the NAMPT pathway.
Principle:
Inhibition of NAMPT in cancer cells leads to NAD⁺ depletion and subsequent cell death. Cell viability can be measured using various methods, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)
-
Cell culture medium and supplements
-
4-(Trifluoromethyl)nicotinamide
-
Known NAMPT inhibitor (positive control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 4-(Trifluoromethyl)nicotinamide in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a period that allows for NAD⁺ depletion and subsequent effects on viability (e.g., 72-96 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the NAMPT-mediated NAD⁺ salvage pathway and a general workflow for screening potential NAMPT inhibitors.
References
- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (nampt) and uses thereof - Google Patents [patents.google.com]
- 6. brewingscience.de [brewingscience.de]
- 7. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
